molecular formula C11H11BrN2O B11850248 3-Bromo-6-ethoxyquinolin-2-amine

3-Bromo-6-ethoxyquinolin-2-amine

Cat. No.: B11850248
M. Wt: 267.12 g/mol
InChI Key: MROGWWWFQBOVEJ-UHFFFAOYSA-N
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Description

3-Bromo-6-ethoxyquinolin-2-amine is a heterocyclic compound with the molecular formula C11H11BrN2O. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethoxyquinolin-2-amine typically involves the bromination of 6-ethoxyquinolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethoxyquinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-ethoxyquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxyquinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-ethoxyquinolin-2-amine is unique due to the presence of both the bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-bromo-6-ethoxyquinolin-2-amine

InChI

InChI=1S/C11H11BrN2O/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

MROGWWWFQBOVEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)N)Br

Origin of Product

United States

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